molecular formula C20H17NO B13785151 Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- CAS No. 89115-21-9

Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-

Cat. No.: B13785151
CAS No.: 89115-21-9
M. Wt: 287.4 g/mol
InChI Key: USAVPUIXZBKBAO-UHFFFAOYSA-N
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Description

4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde is an organic compound with the molecular formula C20H17NO. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with N-(p-tolyl)-N-phenylamino groups. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde typically involves the reaction of p-toluidine and aniline with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of 4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-[N-(p-Tolyl)-N-phenylamino]benzoic acid.

    Reduction: 4-[N-(p-Tolyl)-N-phenylamino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[N-(p-Tolyl)-N-phenylamino]benzoic acid
  • 4-[N-(p-Tolyl)-N-phenylamino]benzyl alcohol
  • 4-[N-(p-Tolyl)-N-phenylamino]benzene

Uniqueness

4-[N-(p-Tolyl)-N-phenylamino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

CAS No.

89115-21-9

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

4-(N-(4-methylphenyl)anilino)benzaldehyde

InChI

InChI=1S/C20H17NO/c1-16-7-11-19(12-8-16)21(18-5-3-2-4-6-18)20-13-9-17(15-22)10-14-20/h2-15H,1H3

InChI Key

USAVPUIXZBKBAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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